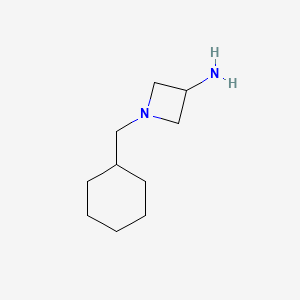

1-(Cyclohexylmethyl)azetidin-3-amine

Descripción general

Descripción

Synthesis Analysis

Azetidines, which include “1-(Cyclohexylmethyl)azetidin-3-amine”, are part of an important yet undeveloped research area. They are ubiquitous in natural products and important in medicinal chemistry . A straightforward synthesis of azetidine-3-amines has been presented, starting from a bench-stable, commercial material. The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Chemical Reactions Analysis

Azetidines are known to be involved in various chemical reactions. For instance, they can participate in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

Amines, including “1-(Cyclohexylmethyl)azetidin-3-amine”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The boiling points and solubility of amines can vary depending on whether they are primary, secondary, or tertiary .Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Amino Acid Derivatives

Azetidines, including “1-(Cyclohexylmethyl)azetidin-3-amine”, are used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Amino Acid Surrogates

Azetidines are apt as amino acid surrogates . They have potential in peptidomimetic and nucleic acid chemistry . This makes “1-(Cyclohexylmethyl)azetidin-3-amine” a valuable compound in the development of new drugs and therapies.

Catalytic Processes

Azetidines are used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . This means “1-(Cyclohexylmethyl)azetidin-3-amine” could be used as a catalyst in these reactions.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This property can be exploited in the synthesis of larger cyclic compounds.

Antibacterial and Antimicrobial Coatings

Polymers derived from azetidines have many important applications, such as antibacterial and antimicrobial coatings . This suggests that “1-(Cyclohexylmethyl)azetidin-3-amine” could be used in the development of these coatings.

CO2 Adsorption

Azetidine-derived polymers can be used for CO2 adsorption . This indicates that “1-(Cyclohexylmethyl)azetidin-3-amine” could play a role in environmental protection and climate change mitigation strategies.

Chelation and Materials Templating

Azetidine-derived polymers have applications in chelation and materials templating . This suggests that “1-(Cyclohexylmethyl)azetidin-3-amine” could be used in the development of new materials and technologies.

Non-Viral Gene Transfection

Azetidine-derived polymers are used in non-viral gene transfection . This suggests that “1-(Cyclohexylmethyl)azetidin-3-amine” could be used in gene therapy and other genetic engineering applications.

Safety and Hazards

The safety data sheets for related compounds, cyclohexanone and cyclohexylamine , indicate that these compounds are flammable and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage. It’s important to handle these compounds with care, using protective equipment and following safety precautions.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDETZHHMPURPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexylmethyl)azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

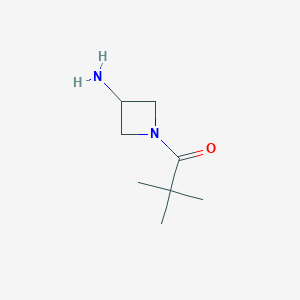

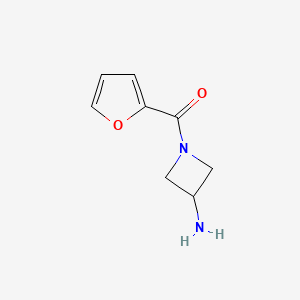

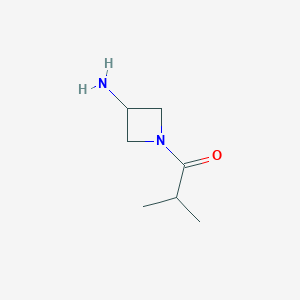

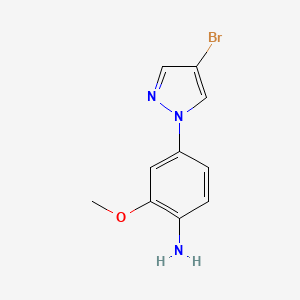

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)